

Preclinical Anxiety Research on Tedatioxetine: A Review of Available Data

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Compound of Interest

Compound Name: Tedatioxetine

Cat. No.: B043843

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An examination of publicly accessible preclinical data reveals a notable absence of specific experimental results for **tedatioxetine** (Lu AA24530) in established animal models of anxiety. While the compound, developed by H. Lundbeck A/S, was investigated for major depressive disorder and generalized anxiety disorder, its development was officially discontinued in May 2016.[1] This cessation of development likely contributes to the scarcity of detailed preclinical findings in the public domain.

Tedatioxetine is a multimodal antidepressant that acts as a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine.[1] It also functions as an antagonist at several serotonin receptors (5-HT_{2A}, 5-HT_{2C}, 5-HT₃) and the α _{1A}-adrenergic receptor.[1] The antagonism of 5-HT_{2C} and 5-HT₃ receptors, in particular, has been hypothesized to contribute to potential anxiolytic effects.[1]

Despite this promising pharmacological profile, extensive searches for published studies, conference posters, or patent literature containing quantitative data from preclinical anxiety models such as the elevated plus maze, marble burying test, social interaction test, or fear conditioning studies have not yielded specific results for **tedatioxetine** versus a placebo.

It is noteworthy that during its development, **tedatioxetine** was part of a partnership between Lundbeck and Takeda that also included vortioxetine (Lu AA21004), another multimodal antidepressant.[1] Ultimately, the development and commercialization of vortioxetine were prioritized. In contrast to **tedatioxetine**, a significant body of preclinical research on the anxiolytic-like effects of vortioxetine in various animal models is publicly available.

Signaling Pathway and Experimental Workflow

Due to the lack of specific experimental data for **tedatioxetine**, it is not possible to create diagrams of experimental workflows or signaling pathways based on empirical findings for this compound in animal models of anxiety.

In conclusion, while the mechanism of action of **tedatioxetine** suggests a potential for anxiolytic properties, there is no publicly available preclinical data to substantiate this in animal models of anxiety. Researchers, scientists, and drug development professionals interested in this area may find more extensive information in the preclinical data packages for the related and clinically approved compound, vortioxetine.

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References

- 1. Tedatioxetine - Wikipedia [en.wikipedia.org]
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